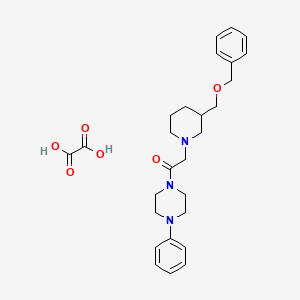

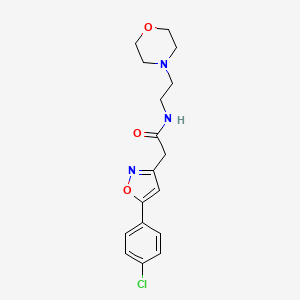

![molecular formula C14H17NO6 B2817581 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid CAS No. 522624-59-5](/img/structure/B2817581.png)

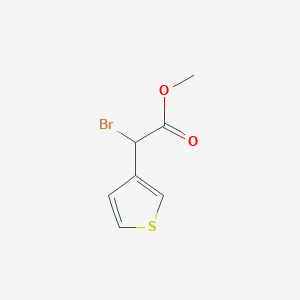

3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid” is a chemical compound with the empirical formula C14H17NO5 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C(COC(C(OC)=C1)=CC=C1C=O)N2CCOCC2 . This indicates the presence of a morpholinyl group, an ethoxy group, and a methoxy group attached to a benzene ring . Physical and Chemical Properties Analysis

This compound has a molecular weight of 279.29 . It is a solid substance . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Prodrug Development and Therapeutic Applications

A study described the synthesis of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA), which include nitric oxide (NO)-releasing nitrooxy groups and solubilizing moieties bonded to the benzoyl ring. These compounds, after metabolism in serum, produce ASA, salicylic acid (SA), and related NO-donor benzoic acids. The research indicates potential for these NO-donor ASA prodrugs in clinical applications due to their ability to inhibit platelet aggregation and exhibit anti-inflammatory activity with lower gastrotoxicity compared to ASA (Rolando et al., 2013).

Luminescent Properties of Lanthanide Coordination Compounds

Research on 4-benzyloxy benzoic acid derivatives, including those with electron-releasing (-OMe) or electron-withdrawing (-NO2) substituents, aimed at exploring their influence on the photophysical properties of lanthanide coordination compounds. The study showed that electron-releasing substituents improve the photoluminescence of Tb(3+) complexes, highlighting the potential of such compounds in designing materials with specific optical properties (Sivakumar et al., 2010).

Synthesis and Structural Analysis

Another study focused on the selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid. This work contributes to the development of synthetic strategies for complex organic molecules, showcasing the chemical versatility of methoxy benzoic acid derivatives (Sinha et al., 2000).

Insecticidal Applications

Compounds derived from 3,5-dimethoxy-4-oxo-5-phenylpent-2-enoic acid, synthesized from certain Piper species, exhibited insecticidal activity against pests like the tick Boophilus microplus and the flour beetle Tribolium confusum. This research underscores the potential of methoxy benzoic acid derivatives in developing new insecticidal agents (Nair et al., 1986).

Propriétés

IUPAC Name |

3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-19-12-8-10(14(17)18)2-3-11(12)21-9-13(16)15-4-6-20-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPUCROOEMQHEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

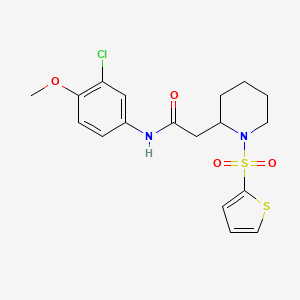

![4-Azatricyclo[5.2.2.02,6]undecan-8-one;hydrochloride](/img/structure/B2817499.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2817512.png)

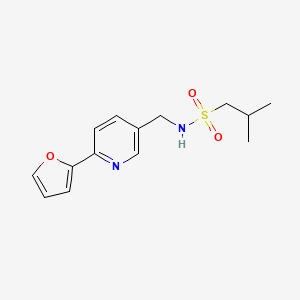

![N-[(5-Ethoxypyridin-3-yl)methyl]-N-[2-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2817517.png)